7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including those similar to 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, have been studied for their corrosion mitigation effects. For instance, certain quinoline derivatives have shown significant inhibition efficiency for mild steel in acidic media. This inhibition is attributed to the adsorption of inhibitor molecules on the metal surface, as demonstrated through various techniques like electrochemical impedance spectroscopy and potentiodynamic polarizations (Singh, Srivastava, & Quraishi, 2016).
Computational Study on Corrosion Inhibition
Further computational studies on similar quinoline derivatives have explored their adsorption and corrosion inhibition properties on iron. These studies employ quantum chemical calculations and molecular dynamics simulations to assess the relationship between corrosion inhibition and various reactivity descriptors, corroborating the experimental findings (Erdoğan et al., 2017).
Fluorescent Dye Applications
Some 3-aryl-6-methoxy-2-oxoquinoline derivatives, which are structurally related to the compound of interest, have been utilized as green fluorescent dyes. These compounds are synthesized from arylmalonates and exhibit high fluorescence and stability, making them potential candidates for applications in dyeing and bioimaging (Enoua, Uray, & Stadlbauer, 2012).
Synthesis of Substituted Cinnoline and Benzo[h]cinnoline Derivatives
The synthesis of new derivatives of cinnoline and benzo[h]cinnoline, which include compounds related to this compound, has been reported. These compounds are synthesized from various quinones and malononitrile, indicating their potential in creating novel organic compounds with various applications (Gomaa, 2003).
Inhibitors of Epidermal Growth Factor Receptor Kinase
Quinoline-3-carbonitrile derivatives have been synthesized and studied as inhibitors of the epidermal growth factor receptor (EGF-R) kinase. These compounds have shown effectiveness comparable to quinazoline-based inhibitors, suggesting potential applications in therapeutic agents targeting EGF-R overexpressing cell lines (Wissner et al., 2000).
Probe into Hydrolysis of Nitrile Moiety
A study on the hydrolysis of the nitrile moiety in similar quinoline derivatives has been conducted. This research provides insights into the chemical behavior of these compounds under various conditions, which is crucial for understanding their stability and reactivity in different environments (Basafa et al., 2021).
Antimicrobial Evaluation
Research into 6-methoxyquinoline-3-carbonitrile derivatives, structurally related to the compound , has demonstrated potential antimicrobial activity against a range of bacteria and fungi. This suggests possible applications of these compounds in developing new antimicrobial agents (Hagrs et al., 2015).
Properties
IUPAC Name |
6-methoxy-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8(2)19-13-5-11-10(4-12(13)18-3)14(17)9(6-15)7-16-11/h4-5,7-8H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMVZTSGWMTRNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652367 | |
Record name | 6-Methoxy-4-oxo-7-[(propan-2-yl)oxy]-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319492-96-1 | |
Record name | 6-Methoxy-4-oxo-7-[(propan-2-yl)oxy]-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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